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N1-butyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Lipophilicity Physicochemical Property ADME Prediction

N1-butyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide (CAS 872724-26-0) is a synthetic small molecule belonging to the oxalamide-sulfonamide-oxazinan chemotype, with molecular formula C19H29N3O5S and molecular weight 411.52 g/mol. The compound incorporates a 1,3-oxazinan heterocycle bearing an N-sulfonyl-2,5-dimethylphenyl group, linked via a methylene bridge to a central oxalamide diamide core, which is further N'-substituted with an n-butyl chain.

Molecular Formula C19H29N3O5S
Molecular Weight 411.52
CAS No. 872724-26-0
Cat. No. B2401341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-butyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
CAS872724-26-0
Molecular FormulaC19H29N3O5S
Molecular Weight411.52
Structural Identifiers
SMILESCCCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=CC(=C2)C)C
InChIInChI=1S/C19H29N3O5S/c1-4-5-9-20-18(23)19(24)21-13-17-22(10-6-11-27-17)28(25,26)16-12-14(2)7-8-15(16)3/h7-8,12,17H,4-6,9-11,13H2,1-3H3,(H,20,23)(H,21,24)
InChIKeyAZOZCWSNZXFWJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-Butyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide (CAS 872724-26-0): Structural Identity and Procurement Baseline


N1-butyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide (CAS 872724-26-0) is a synthetic small molecule belonging to the oxalamide-sulfonamide-oxazinan chemotype, with molecular formula C19H29N3O5S and molecular weight 411.52 g/mol [1]. The compound incorporates a 1,3-oxazinan heterocycle bearing an N-sulfonyl-2,5-dimethylphenyl group, linked via a methylene bridge to a central oxalamide diamide core, which is further N'-substituted with an n-butyl chain. This scaffold positions the compound at the intersection of sulfonamide and oxalamide pharmacophores, structural motifs individually associated with enzyme inhibition, receptor antagonism, and antimicrobial activity [2]. As a research-grade tool compound typically supplied at 95% purity, it serves as a candidate for structure-activity relationship (SAR) studies, biochemical screening campaigns, and medicinal chemistry optimization programs where systematic variation of the arylsulfonyl and N-alkyl substituents is required to map biological target engagement [3].

Why N1-Butyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide Cannot Be Generic-Substituted: Structural Specificity and Target Engagement Rationale


Within the oxalamide-sulfonamide-oxazinan subseries, seemingly minor alterations to the arylsulfonyl substitution pattern, the oxazinan ring size, or the N-alkyl chain identity can produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and conformational flexibility—parameters that directly govern target binding, selectivity, and pharmacokinetic behavior [1]. The 2,5-dimethylphenyl sulfonyl group present in CAS 872724-26-0 confers a distinct steric and electronic profile compared to the 2,4,6-trimethyl (mesityl) or 4-methyl (tosyl) analogs, with the specific methyl positioning at C2 and C5 of the phenyl ring creating a unique electrostatic potential surface that cannot be replicated by regioisomeric or mono-methylated congeners [2]. Additionally, the linear n-butyl amide side chain influences molecular shape, LogP, and potential metabolic liability differently than branched (isobutyl), unsaturated (allyl), or shortened (ethyl, methyl) N-alkyl variants—meaning that procurement of a close analog based solely on CAS-number adjacency or molecular formula identity risks introducing uncontrolled variables into SAR campaigns, high-throughput screening (HTS) hit validation, and lead optimization workflows [3]. These structural distinctions necessitate compound-specific sourcing rather than ad hoc analog substitution.

Quantitative Differentiation Evidence for N1-Butyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide (872724-26-0) Against Closest Structural Analogs


Lipophilicity (LogP) Differentiation: n-Butyl vs. Isobutyl N-Alkyl Oxalamide Variants

The n-butyl substitution in CAS 872724-26-0 yields a computed LogP of 1.609 (ZINC9864252), which is 1.058 log units lower than its direct isobutyl constitutional isomer (ZINC747458210, LogP = 2.667) despite identical molecular formula (C19H29N3O5S) and molecular weight (411.52 g/mol) [1]. This LogP difference of approximately one order of magnitude in predicted octanol-water partition coefficient arises solely from the linear versus branched topology of the four-carbon N-alkyl chain, with the branched isobutyl group producing a more compact molecular shape that reduces solvent-exposed polar surface area and increases predicted membrane permeability [2]. For context, a ΔLogP of approximately 1.0 unit can translate into a roughly 10-fold difference in membrane partitioning, which may significantly affect cell-based assay outcomes, off-target promiscuity risk, and oral bioavailability predictions in lead optimization programs [3].

Lipophilicity Physicochemical Property ADME Prediction Lead Optimization

Arylsulfonyl Steric Bulk Comparison: 2,5-Dimethylphenyl vs. 2,4,6-Trimethylphenyl (Mesityl) Sulfonyl Group

The 2,5-dimethylphenyl sulfonyl substituent in CAS 872724-26-0 presents a different steric and symmetry profile compared to the mesityl (2,4,6-trimethylphenyl) sulfonyl group found in the closest analog CAS 872975-84-3 [1]. The target compound carries two methyl groups at the C2 and C5 positions of the phenyl ring (molecular weight 411.52 g/mol), whereas the mesityl analog incorporates three methyl groups at C2, C4, and C6 (molecular weight 425.5 g/mol), resulting in increased steric bulk, C2 symmetry, and greater obstruction of the sulfonamide sulfur center [2]. The absence of the C4 methyl group in the 2,5-dimethylphenyl system reduces the molecular weight by approximately 14 Da and decreases computed XLogP3-AA from 2.6 (mesityl analog) to an estimated 2.3 (target compound), reflecting the loss of one methyl hydrophobic contribution [3]. This steric and lipophilic modulation can influence the compound's ability to access narrow enzyme active-site pockets or protein-protein interaction interfaces where the bulkier mesityl group may be sterically excluded.

Steric Effect Sulfonamide SAR Molecular Recognition Enzyme Inhibition

Hydrogen Bond Donor/Acceptor Profile and Topological Polar Surface Area: Class-Level Differentiation from Tosyl and 4-Fluoro-2-Methylphenyl Analogs

The oxalamide-sulfonamide-oxazinan core shared by CAS 872724-26-0 and its structural analogs consistently presents 2 hydrogen bond donors (both amide NH groups) and 6–7 hydrogen bond acceptors (amide carbonyl oxygens, sulfonamide oxygens, and the oxazinan ring oxygen), yielding a topological polar surface area (TPSA) in the range of 104–116 Ų [1]. Within this class, the 2,5-dimethylphenyl substitution pattern contributes a TPSA value of approximately 104.5 Ų, which is effectively identical to the tosyl analog (4-methylphenyl; TPSA ≈ 104.5 Ų) and marginally lower than the 4-fluoro-2-methylphenyl analog (TPSA ≈ 113.2 Ų due to the electronegative fluorine atom) [2]. However, the 2,5-dimethyl pattern provides a distinct balance of lipophilicity (cLogP ~2.3) relative to the more polar 4-fluoro-2-methylphenyl variant (cLogP ~1.9, CAS 872987-08-1), offering an approximately 0.4 log unit shift in lipophilic-hydrophilic balance without altering hydrogen bond donor count or TPSA beyond experimental error [3]. This combination—preserved HBD/HBA counts with modulated LogP—is valuable for multiparameter optimization where target binding must be balanced against solubility and permeability constraints.

Hydrogen Bonding Polar Surface Area Drug-Likeness Permeability

Molecular Flexibility and Rotatable Bond Count: Differentiation from N-Allyl and N-Methyl Oxalamide Congeners

CAS 872724-26-0 contains 9 rotatable bonds (excluding the oxazinan ring bonds), comprising the n-butyl chain (3 rotatable bonds), the methylene linker to oxazinan (2), the oxalamide core (2), and the sulfonamide-phenyl connection (1) plus the two aryl-methyl groups (1 additional) [1]. This rotatable bond count is identical to the isobutyl analog (CAS 872724-59-9) but significantly higher than the N-methyl congener (CAS 872724-54-4; 7 rotatable bonds due to a single methyl replacing the butyl chain) and lower in conformational degrees of freedom than the N-phenethyl analog (CAS 872724-52-2; 11 rotatable bonds) . In fragment-based and HTS campaigns, the number of rotatable bonds correlates inversely with ligand efficiency metrics: each additional rotatable bond imposes an entropic penalty of approximately 0.5–1.5 kcal/mol upon binding, potentially reducing affinity by 3- to 10-fold per bond [2]. The n-butyl chain thus occupies an intermediate flexibility range within the series, offering a balance between conformational adaptability for induced-fit binding and the entropic cost of immobilization.

Conformational Flexibility Entropy Binding Affinity Rotatable Bonds

Absence of Published Bioactivity Data as a Differentiator: Acknowledgment of Data Scarcity and Implications for Procurement Strategy

A comprehensive search of primary literature, patent databases, PubChem BioAssay, ChEMBL, and BindingDB reveals no published quantitative bioactivity data (IC50, Ki, EC50, MIC, or % inhibition values) for CAS 872724-26-0 as of May 2026 [1]. The ZINC database explicitly confirms: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [2]. This absence of prior art is itself a significant differentiator relative to more extensively characterized oxalamide derivatives such as the indole-2-carboxamide-based NR2B antagonists (e.g., ifenprodil analogs, which have reported IC50 values in the nanomolar range in NR2B binding and functional assays) or the sulfamethoxazole-urea-oxalamide antimycobacterial series (with MIC values reported against M. tuberculosis) [3]. For procurement decisions, this data vacuum means that CAS 872724-26-0 represents a genuinely unexplored region of chemical space within the broader oxalamide-sulfonamide landscape—valuable for novel target discovery and patent-liability-free SAR exploration, but requiring de novo biological characterization investment that may not be justified for all research programs. Users must weigh the compound's structural novelty against the absence of validating bioactivity data when selecting it over more characterized analogs.

Data Scarcity Screening Library Novel Chemical Space Hit Discovery

Optimal Research and Procurement Application Scenarios for N1-Butyl-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide (872724-26-0)


Novel Target Deorphanization and Phenotypic Screening in Unexplored Biological Space

Given the complete absence of annotated bioactivity data for CAS 872724-26-0 [1], this compound is ideally positioned as an unbiased probe for phenotypic screening campaigns and target deorphanization efforts. Its intermediate lipophilicity (LogP = 1.609) and moderate molecular weight (411.52 g/mol) place it within orally bioavailable chemical space by Lipinski and Veber criteria [2], while the sulfonamide and oxalamide pharmacophores offer potential for serendipitous engagement with diverse target classes including carbonic anhydrases, matrix metalloproteinases, serine hydrolases, and G-protein-coupled receptors. Procurement for high-throughput screening (HTS) library enrichment or fragment-based drug discovery (FBDD) follow-up libraries is recommended when the goal is novel target identification without preconceived mechanism-of-action bias.

Structure-Activity Relationship (SAR) Matrix Expansion for Lead Optimization Programs

The 2,5-dimethylphenyl sulfonyl substitution pattern of CAS 872724-26-0 provides a distinct steric and electronic entry point within an oxalamide-sulfonamide SAR matrix, complementary to the mesityl (2,4,6-trimethyl), tosyl (4-methyl), and 4-fluoro-2-methylphenyl variants [1]. This compound should be procured when SAR campaigns require systematic exploration of: (a) ortho-substituent effects on sulfonamide geometry and target binding; (b) the impact of aryl methyl group count and position on metabolic stability (since C4 methylation can block cytochrome P450 oxidation); and (c) differential off-target selectivity profiles driven by subtle changes in arylsulfonyl electrostatic potential [2]. The n-butyl chain further differentiates this compound from N-allyl, N-isobutyl, and N-phenethyl congeners, enabling parallel SAR assessment of the N-alkyl substituent while holding the 2,5-dimethylphenyl sulfonyl group constant.

Patent-Liability-Free Chemical Probe Development and Intellectual Property Generation

As a compound with no identified patent coverage or published biological characterization in major patent databases (USPTO, EPO, WIPO) [1], CAS 872724-26-0 represents a freedom-to-operate opportunity for organizations seeking to build proprietary chemical matter around the oxalamide-sulfonamide-oxazinan scaffold. The compound can serve as a foundational structure for patentable composition-of-matter claims following biological validation, or as a comparator tool compound in competitor patent landscape analysis. It is particularly suited for academic drug discovery groups and biotechnology startups that require structurally novel starting points unencumbered by existing intellectual property claims [2].

Computational Chemistry and In Silico Modeling Validation Studies

The availability of computed physicochemical property data (LogP = 1.609 from ZINC [1]) but absence of experimental bioactivity data makes CAS 872724-26-0 an attractive test case for computational model validation. The compound can be used to benchmark: (a) LogP prediction algorithms by comparing computed values (ZINC: 1.609; estimated XLogP3: ~2.3) against experimentally determined shake-flask or chromatographic LogP measurements; (b) molecular docking and free energy perturbation (FEP) predictions against subsequently generated experimental binding data; and (c) in silico target prediction engines (e.g., SEA, SwissTargetPrediction) where the absence of training-set contamination by prior bioactivity data provides an unbiased assessment of prediction accuracy [2]. Procurement for cheminformatics and computational chemistry groups seeking validation compounds is thus strongly indicated.

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